N-(2,2-di(furan-2-yl)ethyl)cinnamamide
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Overview
Description
N-(2,2-di(furan-2-yl)ethyl)cinnamamide is a synthetic compound that belongs to the class of cinnamamide derivatives. This compound has gained attention in recent years due to its potential therapeutic and environmental applications. It is characterized by the presence of a cinnamamide core structure, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-di(furan-2-yl)ethyl)cinnamamide typically involves the reaction of cinnamoyl chloride with N-(2,2-di(furan-2-yl)ethyl)amine. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction conditions usually involve refluxing the mixture in an organic solvent like dichloromethane or chloroform for several hours until the desired product is formed.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The product is then purified using techniques such as recrystallization or column chromatography to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-di(furan-2-yl)ethyl)cinnamamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the furan rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
N-(2,2-di(furan-2-yl)ethyl)cinnamamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of N-(2,2-di(furan-2-yl)ethyl)cinnamamide involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors involved in inflammatory and cancer pathways. It can inhibit the activity of certain enzymes, leading to reduced inflammation or cancer cell proliferation. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential as a therapeutic agent .
Comparison with Similar Compounds
Similar Compounds
- N-(2-furylmethyl)cinnamamide
- N-(2-thienylmethyl)cinnamamide
- N-(2-pyridylmethyl)cinnamamide
Uniqueness
N-(2,2-di(furan-2-yl)ethyl)cinnamamide is unique due to the presence of two furan rings, which impart distinct chemical and biological properties. This structural feature enhances its reactivity and potential therapeutic effects compared to other cinnamamide derivatives .
Biological Activity
N-(2,2-di(furan-2-yl)ethyl)cinnamamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and compares it with similar compounds.
The synthesis of this compound typically involves the reaction of cinnamoyl chloride with N-(2,2-di(furan-2-yl)ethyl)amine in the presence of a base like triethylamine. The reaction is generally conducted in organic solvents such as dichloromethane or chloroform under reflux conditions.
Chemical Structure
The compound features two furan rings attached to a cinnamamide backbone, which contributes to its unique reactivity and biological properties.
Biological Activities
This compound has been investigated for various biological activities:
1. Antimicrobial Properties
Preliminary studies suggest that this compound exhibits significant antimicrobial and antifungal activities. Its structure allows it to interact with microbial cell membranes, potentially disrupting their integrity and function.
2. Anticancer Activity
Research indicates that this compound may possess anticancer properties. It has shown the ability to inhibit the proliferation of various cancer cell lines by inducing apoptosis and inhibiting specific signaling pathways involved in tumor growth .
3. Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory effects. It appears to inhibit enzymes involved in inflammatory pathways, which could make it a candidate for treating inflammatory diseases.
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial in inflammatory and cancer pathways.
- Receptor Interaction : It is suggested that this compound interacts with various receptors involved in cellular signaling.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with similar compounds is useful:
Compound Name | Structure Features | Biological Activity |
---|---|---|
N-(2-furylmethyl)cinnamamide | Single furan ring | Moderate antimicrobial activity |
N-(2-thienylmethyl)cinnamamide | Thiophene ring instead of furan | Anticancer properties |
N-(4-methoxyphenyl)-N-methylcinnamamide | Methoxy group on phenyl ring | Antioxidant activity |
This compound stands out due to its dual furan structure which enhances its reactivity and potential therapeutic effects compared to other cinnamamide derivatives.
Case Studies
Several case studies have highlighted the efficacy of cinnamic acid derivatives, including this compound:
- Anticancer Efficacy : A study demonstrated that derivatives similar to this compound exhibited selective cytotoxicity against cancer cell lines (IC50 values ranging from 42 to 166 µM), particularly in HeLa and MCF-7 cells .
- Anti-inflammatory Activity : In vitro assays indicated that compounds within this class could significantly reduce levels of pro-inflammatory cytokines such as IL-1α and TNF-α without cytotoxicity .
Properties
IUPAC Name |
(E)-N-[2,2-bis(furan-2-yl)ethyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO3/c21-19(11-10-15-6-2-1-3-7-15)20-14-16(17-8-4-12-22-17)18-9-5-13-23-18/h1-13,16H,14H2,(H,20,21)/b11-10+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISLGSQAFGFRJNC-ZHACJKMWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCC(C2=CC=CO2)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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